6,6-Dimethylbicyclo[2.2.2]octan-2-one
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Overview
Description
6,6-Dimethylbicyclo[222]octan-2-one is a bicyclic compound characterized by its unique structure, which includes two fused cyclohexane rings with a ketone functional group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylbicyclo[2.2.2]octan-2-one typically involves the Diels-Alder reaction, a powerful method for constructing bicyclic systems. The reaction between a suitable diene and a dienophile under controlled conditions leads to the formation of the bicyclic structure. For instance, the reaction of 1,3-butadiene with a substituted cyclohexene can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the pure compound. The reaction conditions, including temperature and pressure, are optimized to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethylbicyclo[2.2.2]octan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: Reduction of the ketone group using reagents like sodium borohydride or lithium aluminum hydride can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the ketone group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
6,6-Dimethylbicyclo[2.2.2]octan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-cancer activity.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 6,6-Dimethylbicyclo[2.2.2]octan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s rigid bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their function .
Comparison with Similar Compounds
Bicyclo[2.2.2]octane: Lacks the ketone functional group but shares the bicyclic structure.
Norbornane: Another bicyclic compound with a different ring fusion pattern.
Uniqueness: 6,6-Dimethylbicyclo[2.2.2]octan-2-one is unique due to its specific substitution pattern and the presence of the ketone functional group, which imparts distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
64235-42-3 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
6,6-dimethylbicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C10H16O/c1-10(2)6-7-3-4-8(10)9(11)5-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
RITIWCHDHZHAKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CCC1C(=O)C2)C |
Origin of Product |
United States |
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